2-(2,6-Diisopropylphenyl)-5-hydroxyisoindoline-1,3-dione 2-(2,6-Diisopropylphenyl)-5-hydroxyisoindoline-1,3-dione 5HPP-33 is an antiproliferative and antimitotic microtubule-stabilizer.
Brand Name: Vulcanchem
CAS No.: 105624-86-0
VCID: VC0516280
InChI: InChI=1S/C20H21NO3/c1-11(2)14-6-5-7-15(12(3)4)18(14)21-19(23)16-9-8-13(22)10-17(16)20(21)24/h5-12,22H,1-4H3
SMILES: CC(C)C1=C(C(=CC=C1)C(C)C)N2C(=O)C3=C(C2=O)C=C(C=C3)O
Molecular Formula: C20H21NO3
Molecular Weight: 323.4 g/mol

2-(2,6-Diisopropylphenyl)-5-hydroxyisoindoline-1,3-dione

CAS No.: 105624-86-0

Inhibitors

VCID: VC0516280

Molecular Formula: C20H21NO3

Molecular Weight: 323.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

2-(2,6-Diisopropylphenyl)-5-hydroxyisoindoline-1,3-dione - 105624-86-0

CAS No. 105624-86-0
Product Name 2-(2,6-Diisopropylphenyl)-5-hydroxyisoindoline-1,3-dione
Molecular Formula C20H21NO3
Molecular Weight 323.4 g/mol
IUPAC Name 2-[2,6-di(propan-2-yl)phenyl]-5-hydroxyisoindole-1,3-dione
Standard InChI InChI=1S/C20H21NO3/c1-11(2)14-6-5-7-15(12(3)4)18(14)21-19(23)16-9-8-13(22)10-17(16)20(21)24/h5-12,22H,1-4H3
Standard InChIKey LAKWINYVWJPHQW-UHFFFAOYSA-N
SMILES CC(C)C1=C(C(=CC=C1)C(C)C)N2C(=O)C3=C(C2=O)C=C(C=C3)O
Canonical SMILES CC(C)C1=C(C(=CC=C1)C(C)C)N2C(=O)C3=C(C2=O)C=C(C=C3)O
Appearance Solid powder
Description 5HPP-33 is an antiproliferative and antimitotic microtubule-stabilizer.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 2-(2,6-diisopropylphenyl)-5-hydroxy-1H-isoindole-1,3-dione
5HPP-33
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2: Ellis-Hutchings RG, Settivari RS, McCoy AT, Kleinstreuer N, Franzosa J, Knudsen TB, Carney EW. Embryonic vascular disruption adverse outcomes: Linking high-throughput signaling signatures with functional consequences. Reprod Toxicol. 2017 Apr 13;71:16-31. doi: 10.1016/j.reprotox.2017.04.003. [Epub ahead of print] PubMed PMID: 28414088.
3: Rashid A, Kuppa A, Kunwar A, Panda D. Thalidomide (5HPP-33) suppresses microtubule dynamics and depolymerizes the microtubule network by binding at the vinblastine binding site on tubulin. Biochemistry. 2015 Mar 31;54(12):2149-59. doi: 10.1021/bi501429j. Epub 2015 Mar 17. PubMed PMID: 25747795.
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5: Kleinstreuer N, Dix D, Rountree M, Baker N, Sipes N, Reif D, Spencer R, Knudsen T. A computational model predicting disruption of blood vessel development. PLoS Comput Biol. 2013 Apr;9(4):e1002996. doi: 10.1371/journal.pcbi.1002996. Epub 2013 Apr 4. PubMed PMID: 23592958; PubMed Central PMCID: PMC3616981.
6: Shimura M, Yamamoto M, Fujii G, Takahashi M, Komiya M, Noma N, Tanuma S, Yanaka A, Mutoh M. Novel compound SK-1009 suppresses interleukin-6 expression through modulation of activation of nuclear factor-kappaB pathway. Biol Pharm Bull. 2012;35(12):2186-91. Epub 2012 Sep 27. PubMed PMID: 23018603.
7: Kizaki M, Hashimoto Y. New tubulin polymerization inhibitor derived from thalidomide: implications for anti-myeloma therapy. Curr Med Chem. 2008;15(8):754-65. Review. PubMed PMID: 18393844.
8: Iguchi T, Yachide-Noguchi T, Hashimoto Y, Nakazato S, Sagawa M, Ikeda Y, Kizaki M. Novel tubulin-polymerization inhibitor derived from thalidomide directly induces apoptosis in human multiple myeloma cells: possible anti-myeloma mechanism of thalidomide. Int J Mol Med. 2008 Feb;21(2):163-8. PubMed PMID: 18204782.
9: de-Blanco EJ, Pandit B, Hu Z, Shi J, Lewis A, Li PK. Inhibitors of NF-kappaB derived from thalidomide. Bioorg Med Chem Lett. 2007 Nov 1;17(21):6031-5. Epub 2007 Feb 2. PubMed PMID: 17845850.
10: Aoyama H, Noguchi T, Misawa T, Nakamura T, Miyachi H, Hashimoto Y, Kobayashi H. Development of tubulin-polymerization inhibitors based on the thalidomide skeleton. Chem Pharm Bull (Tokyo). 2007 Jun;55(6):944-9. PubMed PMID: 17541201.
11: Li PK, Pandit B, Sackett DL, Hu Z, Zink J, Zhi J, Freeman D, Robey RW, Werbovetz K, Lewis A, Li C. A thalidomide analogue with in vitro antiproliferative, antimitotic, and microtubule-stabilizing activities. Mol Cancer Ther. 2006 Feb;5(2):450-6. PubMed PMID: 16505120.
12: Noguchi T, Fujimoto H, Sano H, Miyajima A, Miyachi H, Hashimoto Y. Angiogenesis inhibitors derived from thalidomide. Bioorg Med Chem Lett. 2005 Dec 15;15(24):5509-13. Epub 2005 Sep 23. PubMed PMID: 16183272.
13: Noguchi T, Miyachi H, Katayama R, Naito M, Hashimoto Y. Cell differentiation inducers derived from thalidomide. Bioorg Med Chem Lett. 2005 Jul 1;15(13):3212-5. PubMed PMID: 15936192.
14: Inatsuki S, Noguchi T, Miyachi H, Oda S, Iguchi T, Kizaki M, Hashimoto Y, Kobayashi H. Tubulin-polymerization inhibitors derived from thalidomide. Bioorg Med Chem Lett. 2005 Jan 17;15(2):321-5. PubMed PMID: 15603947.
PubChem Compound 11723708
Last Modified Nov 11 2021
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